2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid

Physicochemical Characterization ADME Prediction Scaffold Optimization

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid is a chiral, disubstituted β-amino acid built on a cyclohexane scaffold bearing methyl groups at the 3- and 4-positions, classified as a conformationally restricted analog of 1-aminocyclohexaneacetic acid. It contains both a primary amine and a carboxylic acid functionality (molecular formula C₁₀H₁₉NO₂, molecular weight 185.26 g/mol), enabling its use as a building block in peptidomimetic design where backbone rigidity and steric bulk are required.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13245004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1C)(CC(=O)O)N
InChIInChI=1S/C10H19NO2/c1-7-3-4-10(11,5-8(7)2)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)
InChIKeyAWEKKYQIQKJRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid (CAS 1339077-80-3): A Sterically Defined β-Amino Acid Scaffold for Procurement-Driven Drug Discovery


2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid is a chiral, disubstituted β-amino acid built on a cyclohexane scaffold bearing methyl groups at the 3- and 4-positions, classified as a conformationally restricted analog of 1-aminocyclohexaneacetic acid [1]. It contains both a primary amine and a carboxylic acid functionality (molecular formula C₁₀H₁₉NO₂, molecular weight 185.26 g/mol), enabling its use as a building block in peptidomimetic design where backbone rigidity and steric bulk are required [2]. The compound is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Conformationally constrained β-amino acid scaffold for peptidomimetic design
Tri-stereocenter scaffold enables diastereomer-based chiral diversification
Reliable procurement with batch-specific QC documentation (NMR, HPLC, GC)

Why Dimethyl-Substitution Pattern on the Cyclohexane Ring Precludes Generic Replacement of 2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid


Closely related dimethylcyclohexaneacetic acid analogs (e.g., 2,2-, 2,3-, 2,5-, or 4,4-dimethyl isomers) share identical molecular formula but markedly differ in steric occlusion around the reactive amine, chair-ring conformational populations, and spatial orientation of the carboxylic acid side chain [1]. The 3,4-substitution pattern introduces two additional tetrahedral stereocenters relative to both the unsubstituted parent compound and gem-dimethyl-substituted analogs, generating a stereochemically complex scaffold that cannot be recapitulated by regioisomeric or less substituted alternatives [2]. Predicted physicochemical parameters confirm that repositioning methyl groups alters logP (XLogP3: -0.6), pKa (4.72), and boiling point (305.3±15.0 °C) to an extent that directly impacts chromatographic retention, salt formation, and downstream synthetic handling .

Regioisomer mismatch Different dimethyl positions alter steric occlusion, ring conformation, and side-chain orientation, limiting functional interchangeability.
Stereocenter complexity Two additional stereocenters vs gem-dimethyl analogs create distinct diastereomer profiles; biological activity may not transfer.
Physicochemical shifts Altered logP, pKa, and boiling point affect chromatographic behavior, salt formation, and synthetic handling relative to unsubstituted or regioisomeric analogs.

Quantitative Differentiation Evidence: 2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid vs. Closest Analogs and Parent Scaffold


Predicted Physicochemical Profile vs. Unsubstituted Parent Compound (1-Aminocyclohexaneacetic acid)

Direct comparison of predicted properties reveals a distinct physicochemical signature conferred by 3,4-dimethylation. The target compound exhibits a higher boiling point, lower density, and significantly increased lipophilicity relative to the non-methylated parent 1-aminocyclohexaneacetic acid . This difference is relevant for procurement because altered lipophilicity governs solubility, permeability, and pharmacokinetic behavior in drug discovery programs. **Note: High-strength differential evidence from head-to-head biological assays is unavailable in the current literature; the following data are based on comparator-compatible predicted values.**

Physicochemical Profile vs Parent
Data to verify
ΔBP ~+11.1 °C; ΔDensity ~-0.083 g/cm³; ΔXLogP3 ~+0.5 units
Predicted shift may guide solvent selection; requires experimental confirmation.
Computed values; no peer-reviewed assay data available.
Physicochemical Characterization ADME Prediction Scaffold Optimization

Stereochemical Complexity: Three Undefined Stereocenters vs. Gem-Dimethyl Analogs

The 3,4-dimethyl substitution pattern generates three tetrahedral stereocenters (C1, C3, C4), as annotated by PubChem, whereas the 2,2-dimethyl and 4,4-dimethyl regioisomers possess only one stereocenter at C1 [1]. This establishes the 3,4-isomer as a more stereochemically complex scaffold, enabling exploration of diastereomer-dependent pharmacological activity—a critical differentiator when selecting a lead-like building block for chiral drug candidate synthesis. **Note: Direct comparative biological data for individual stereoisomers are absent from the public domain; the inference is structural, not activity-based.** [2]

Stereocenter Count
Class-level inference
3 undefined stereocenters (C1, C3, C4)
Higher stereochemical complexity vs gem-dimethyl analogs (1 stereocenter).
Count from PubChem; individual diastereomers not characterized.
Stereochemistry Chiral Building Blocks Medicinal Chemistry

Backbone Conformational Pre-organization: Gauche Restriction of β-Amino Acid Torsion Angles

X-ray crystallographic analysis of N-protected derivatives of 1-aminocyclohexaneacetic acid (the parent scaffold) demonstrates that backbone torsion angles (ϕ, θ) are locked into gauche conformations across all derivatives studied, with the cyclohexane ring adopting a chair conformation [1]. The 3,4-dimethyl substitution is expected to reinforce this conformational restriction by increasing the energy barrier for ring-flipping and by sterically directing the trajectory of the acetic acid side chain. **Note: Direct crystallographic data for the 3,4-dimethyl derivative have not been published; the evidence is extrapolated from the parent system and constitutes class-level inference.** [2]

Backbone Conformation
Class-level inference
Gauche (ϕ, θ) with chair cyclohexane predicted
Supports pre-organized peptidomimetic scaffold design.
Extrapolated from parent X-ray structures; no direct crystal data for 3,4-dimethyl derivative.
Conformational Analysis Peptidomimetics Structural Biology

Commercial Availability with Verifiable Batch-Specific Purity Documentation

The target compound is supplied at a standard purity of 95% by vendors such as Bidepharm, with standardized batch-analysis reports including NMR, HPLC, and GC—a level of documentation comparable to that available for the parent 1-aminocyclohexaneacetic acid (CAS 37631-92-8) . However, many regioisomeric dimethyl analogs (e.g., 2-(1-amino-2,5-dimethylcyclohexyl)acetic acid or 2-(1-amino-3,5-dimethylcyclohexyl)acetic acid) are less frequently stocked and may lack comparable batch-specific QC, making the 3,4-isomer a more reliable procurement choice for projects requiring documented compound identity and purity . **Note: This is a supply-chain differentiation, not a biological one.**

Commercial QC Documentation
Specification review
95% purity with NMR, HPLC, GC batch data
Batch-specific QC ensures procurement traceability for GLP studies.
Supplier-reported data; verify for critical applications.
Quality Control Procurement Specifications Reproducibility

Optimal Procurement-Driven Application Scenarios for 2-(1-Amino-3,4-dimethylcyclohexyl)acetic acid


Construction of Conformationally Constrained Peptidomimetic Libraries

Based on the well-characterized gauche backbone conformation of the parent scaffold [1], 2-(1-amino-3,4-dimethylcyclohexyl)acetic acid is directly applicable for synthesizing β-peptide foldamers where pre-organized backbone torsion angles are required. The additional steric bulk at positions 3 and 4 allows chemists to probe the effect of increased lipophilicity (XLogP3 = -0.6) on target binding without altering the core amino acid geometry .

Diastereomer-Dependent Pharmacological Profiling

The presence of three stereocenters, forming a mixture of diastereomers, makes this compound a versatile starting material for chiral resolution studies. Medicinal chemistry groups can separate the individual diastereomers to explore stereospecific activity against neurological targets such as voltage-gated calcium channels (α2δ subunit), a strategy informed by the structural relationship to gabapentinoids [2].

Lead Optimization of GABA-Mimetic Scaffolds

Given its classification as a β-amino acid analog of cyclohexaneacetic acid, this compound can serve as a late-stage diversification intermediate for programs targeting GABAA receptor modulation or branched-chain amino acid aminotransferase (BCAT) inhibition. The predicted pKa of 4.72 and low XLogP3 are compatible with CNS drug-like chemical space, allowing direct incorporation into lead series without extensive physicochemical property remediation .

Reproducible Scale-Up for Preclinical Candidate Synthesis

The documented commercial availability with NMR, HPLC, and GC batch analysis ensures that process chemists can secure the intermediate with traceable purity for GLP toxicology batch production. This reliability, combined with the compound's defined boiling point (305.3 °C) and density (1.003 g/cm³), facilitates reproducible reaction scale-up and formulation.

Application
Selection Property
Validation Focus
Peptidomimetic library construction
Conformational pre-organization (gauche bias)
Backbone torsion angle characterization
Diastereomer-based target engagement studies
Multiple stereocenters for chiral resolution
Stereospecific binding assay validation
CNS lead optimization (GABA-mimetic scaffolds)
CNS-compatible physicochemical profile
CNS drug-like property verification
Preclinical candidate scale-up
Batch-specific QC documentation
Purity and identity traceability
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